

Application Notes: The Potential of 4,5-Dimethyloctane in Advanced Fuel Studies

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Compound of Interest		
Compound Name:	4,5-Dimethyloctane	
Cat. No.:	B098873	Get Quote

Introduction

4,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that holds significant promise as a component in advanced fuel formulations.[1] As the automotive and aviation industries seek fuels with higher efficiency and lower emissions, the structural properties of fuel molecules are of paramount importance. Branched alkanes, in general, are known to possess higher octane ratings compared to their linear counterparts, a critical attribute for preventing engine knock in spark-ignition engines.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data relevant to the study of **4,5-dimethyloctane** as a potential fuel or fuel additive.

Key Applications

- Gasoline Blending Component: Due to its branched structure, 4,5-dimethyloctane is
 anticipated to have a high Research Octane Number (RON) and Motor Octane Number
 (MON), making it a valuable component for increasing the octane rating of gasoline.[1]
 Higher octane fuels allow for higher compression ratios in engines, leading to improved
 thermal efficiency and performance.
- Diesel and Jet Fuel Additive: While high octane numbers are desirable for gasoline, the
 cetane number (CN) is the critical metric for diesel fuel, indicating ignition delay. The
 relationship between branching and cetane number is more complex, but specific isomers of
 branched alkanes can offer a favorable balance of properties, including improved cold-flow
 characteristics and energy density, for diesel and jet fuel applications.



 Biofuel Research: 4,5-Dimethyloctane can be synthesized from various chemical pathways, including those that may utilize bio-based feedstocks, positioning it as a potential "drop-in" biofuel that is compatible with existing infrastructure.

Data Presentation: Predicted and Comparative Fuel Properties

Direct experimental data for the fuel properties of **4,5-dimethyloctane** are not readily available in the public domain. However, using Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical and chemical properties, we can estimate these values. The following tables summarize the predicted properties of **4,5-dimethyloctane** and provide a comparison with related fuel components.

Table 1: Predicted Physicochemical and Fuel Properties of 4,5-Dimethyloctane

Property	Predicted Value (4,5- Dimethyloctane)	Method of Estimation
Molecular Formula	C10H22	-
Molecular Weight (g/mol)	142.28	-
Research Octane Number (RON)	85 - 95	QSPR Models based on molecular branching
Motor Octane Number (MON)	80 - 90	QSPR Models based on molecular branching
Cetane Number (CN)	35 - 45	QSPR Models for branched alkanes
Heat of Combustion (MJ/kg)	~44.5	Estimated based on other C ₁₀ branched alkanes
Density (g/mL)	~0.74	Estimated based on other C ₁₀ branched alkanes

Table 2: Comparative Fuel Properties of n-Decane and Isooctane



Property	n-Decane (Linear)	Isooctane (Highly Branched)
Molecular Formula	C10H22	C ₈ H ₁₈
Molecular Weight (g/mol)	142.28	114.23
Research Octane Number (RON)	-10	100
Motor Octane Number (MON)	-17	100
Cetane Number (CN)	77	~20
Heat of Combustion (MJ/kg)	44.58	44.6
Density (g/mL)	0.73	0.69

Experimental Protocols Synthesis of 4,5-Dimethyloctane via Wurtz Reaction

The Wurtz reaction provides a method for the synthesis of symmetrical alkanes through the coupling of two alkyl halides in the presence of sodium metal.[5][6][7]

Materials:

- 2-Bromopentane
- · Sodium metal, finely dispersed
- Anhydrous diethyl ether
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (reflux condenser, dropping funnel, etc.)



Procedure:

- Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a dropping funnel, ensuring all glassware is thoroughly dried.
- Place finely dispersed sodium metal in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous diethyl ether to the flask to cover the sodium.
- Dissolve 2-bromopentane in anhydrous diethyl ether in the dropping funnel.
- Slowly add the 2-bromopentane solution to the stirred suspension of sodium in diethyl ether.
 An exothermic reaction should be observed.
- After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and carefully quench any unreacted sodium by the slow addition of ethanol, followed by distilled water.
- Transfer the mixture to a separatory funnel and wash the organic layer with distilled water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the solution and remove the diethyl ether by distillation.
- Purify the resulting **4,5-dimethyloctane** by fractional distillation.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane rating of a fuel is determined using a standardized Cooperative Fuel Research (CFR) engine. The following protocol is a general outline based on ASTM D2699 (RON) and ASTM D2700 (MON) methods.

Apparatus:



- Cooperative Fuel Research (CFR) engine
- Primary Reference Fuels (PRFs): Isooctane (RON/MON = 100) and n-heptane (RON/MON = 0)
- Sample of 4,5-dimethyloctane

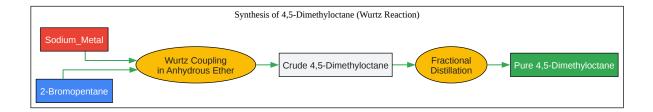
Procedure (General):

- Engine Warm-up: Warm up the CFR engine according to the manufacturer's specifications until operating temperatures and pressures are stable.
- Standardization: Calibrate the engine using a PRF blend with a known octane number close
 to the expected value of the sample. Adjust the engine's compression ratio to achieve a
 standard knock intensity.
- Sample Testing: Introduce the **4,5-dimethyloctane** sample into the engine's fuel system.
- Fuel-Air Ratio Adjustment: Adjust the fuel-air ratio to produce the maximum knock intensity.
- Compression Ratio Adjustment: Vary the compression ratio until the knock intensity of the sample matches the standard knock intensity established during the standardization step.
- Bracketing: Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated octane number of the sample. Run each PRF blend and determine the compression ratio that gives the standard knock intensity.
- Octane Number Calculation: The octane number of the 4,5-dimethyloctane is determined
 by linear interpolation between the octane numbers of the two bracketing PRF blends and
 their corresponding compression ratio readings.

Note: The specific operating conditions (engine speed, intake air temperature, etc.) differ between the RON and MON test methods.

Visualizations

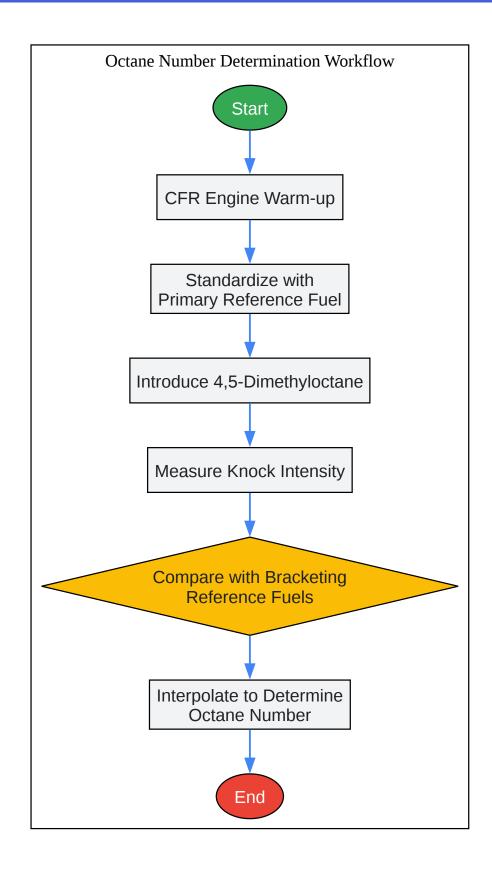




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Caption: Workflow for the synthesis of **4,5-dimethyloctane**.





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Caption: Experimental workflow for octane number determination.



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